molecular formula C9H10FNO3 B2808565 Methyl 2-amino-3-fluoro-4-methoxybenzoate CAS No. 1180497-48-6

Methyl 2-amino-3-fluoro-4-methoxybenzoate

Cat. No.: B2808565
CAS No.: 1180497-48-6
M. Wt: 199.181
InChI Key: UBKIXHUPQNDLCP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluoro-4-methoxybenzoate: is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzoic acid and features a methoxy group at the 4-position, an amino group at the 2-position, and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-fluoro-4-methoxybenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzoic acid.

    Esterification: The carboxylic acid group of 3-fluoro-4-methoxybenzoic acid is esterified using methanol and a catalytic amount of sulfuric acid to form methyl 3-fluoro-4-methoxybenzoate.

    Nitration: The ester is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 2-position, yielding methyl 2-nitro-3-fluoro-4-methoxybenzoate.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder and hydrochloric acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Methyl 2-nitro-3-fluoro-4-methoxybenzoate.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-fluoro-4-methoxybenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound may be used in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-fluoro-4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-methoxybenzoate: Lacks the fluorine atom, which may result in different chemical and biological properties.

    Methyl 3-amino-4-methoxybenzoate: The amino group is at a different position, potentially altering its reactivity and interactions.

    Methyl 2-amino-3-methoxybenzoate: Lacks the fluorine atom, affecting its electronic properties and reactivity.

Uniqueness

Methyl 2-amino-3-fluoro-4-methoxybenzoate is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination can enhance its reactivity and binding properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-amino-3-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-6-4-3-5(9(12)14-2)8(11)7(6)10/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKIXHUPQNDLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180497-48-6
Record name methyl 2-amino-3-fluoro-4-methoxybenzoate
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